![molecular formula C6H4ClN3 B581714 5-Chloroimidazo[1,2-C]pyrimidine CAS No. 1208086-02-5](/img/structure/B581714.png)

5-Chloroimidazo[1,2-C]pyrimidine

Descripción general

Descripción

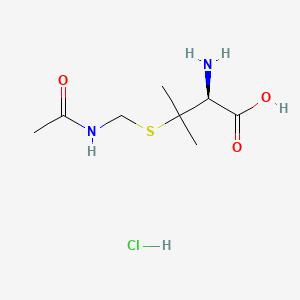

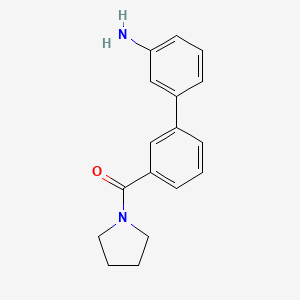

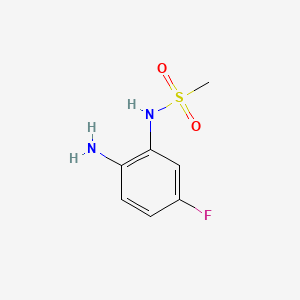

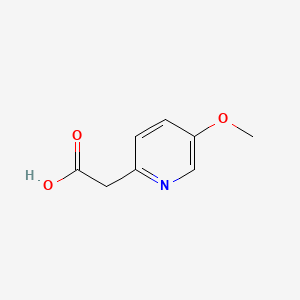

5-Chloroimidazo[1,2-C]pyrimidine is a chemical compound with the molecular formula C6H4ClN3 . It is a type of imidazo pyrimidinone, which has been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein that plays a key role in cell cycle regulation .

Synthesis Analysis

The synthesis of 5-Chloroimidazo[1,2-C]pyrimidine involves several steps, including protection as the phthalimide, chlorination, nucleophilic substitution, deprotection, acylation, and cyclodehydration . A series of compounds substituted with aromatic moieties at position 8 has been tested in in vitro enzyme assays .Molecular Structure Analysis

The molecular structure of 5-Chloroimidazo[1,2-C]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. The compound has a molecular weight of 153.57 g/mol . The InChI code is 1S/C6H4ClN3/c7-6-9-2-1-5-8-3-4-10(5)6/h1-4H .Physical And Chemical Properties Analysis

5-Chloroimidazo[1,2-C]pyrimidine has a molecular weight of 153.57 g/mol. It has a topological polar surface area of 30.2 Ų and a complexity of 130. It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación

-

Pharmacological Use

- Field : Pharmacology

- Application : Pyrimido[1,2-a]benzimidazoles, which are similar to 5-Chloroimidazo[1,2-C]pyrimidine, have been synthesized and studied for their biological activity . Nitrogen-containing heterocyclic compounds, including pyrimidines, are the basis of many natural and synthetic biologically active substances .

- Methods : The synthesis of these compounds involves various chemical reactions, and their biological activity is studied using various pharmacological tests .

- Results : These compounds have shown a wide spectrum of biological activity and numerous therapeutic applications in medicine .

-

Anti-inflammatory Activities

- Field : Biochemistry

- Application : Pyrimidines have been synthesized and studied for their anti-inflammatory effects .

- Methods : The synthesis of pyrimidines involves various chemical reactions, and their anti-inflammatory effects are studied using various biochemical tests .

- Results : Pyrimidines have shown potent anti-inflammatory effects, attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

-

Antituberculosis Agents

- Field : Medicinal Chemistry

- Application : Imidazo[1,2-a]pyridine analogues, which are structurally similar to 5-Chloroimidazo[1,2-C]pyrimidine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have been developed as antituberculosis agents .

- Methods : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results : A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

-

Anti-inflammatory Agents

- Field : Biochemistry

- Application : Pyrimidines, which are structurally similar to 5-Chloroimidazo[1,2-C]pyrimidine, have been synthesized and studied for their anti-inflammatory effects .

- Methods : The synthesis of pyrimidines involves various chemical reactions, and their anti-inflammatory effects are studied using various biochemical tests .

- Results : Pyrimidines have shown potent anti-inflammatory effects, attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

-

Antituberculosis Agents

- Field : Medicinal Chemistry

- Application : Imidazo[1,2-a]pyridine analogues, which are structurally similar to 5-Chloroimidazo[1,2-C]pyrimidine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have been developed as antituberculosis agents .

- Methods : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results : A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

-

Functionalization of N-Heterocycles

- Field : Organic Chemistry

- Application : Pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyridazines, which are structurally similar to 5-Chloroimidazo[1,2-C]pyrimidine, have been functionalized using Grignard reagents for nucleophilic additions .

- Methods : The functionalization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions to 5-chloropyrazolo[1,5-a]pyrimidines and TMP2Zn·2MgCl2·2LiCl allowed regioselective zincations .

- Results : The functionalization of these N-heterocycles has led to the synthesis of new N-heterocyclic cores, which are being actively investigated for their potential new physicochemical and medicinal properties and favorable pharmacokinetics .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloroimidazo[1,2-c]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-9-2-1-5-8-3-4-10(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBUAPPCTMEOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N2C1=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680988 | |

| Record name | 5-Chloroimidazo[1,2-c]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroimidazo[1,2-C]pyrimidine | |

CAS RN |

1208086-02-5 | |

| Record name | 5-Chloroimidazo[1,2-c]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloroimidazo[1,2-c]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.